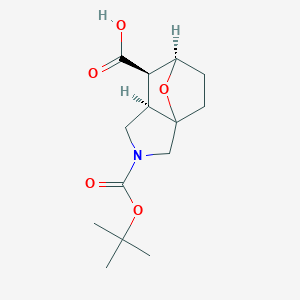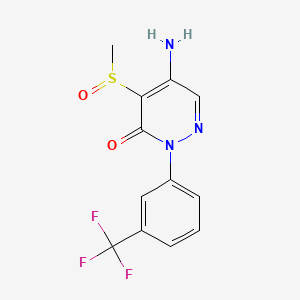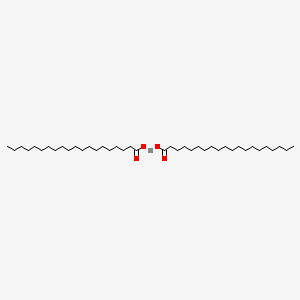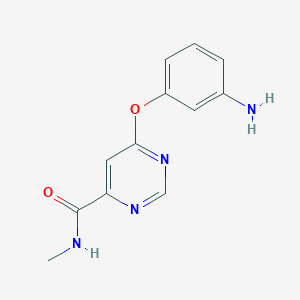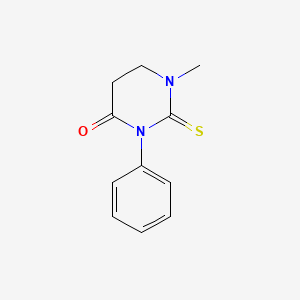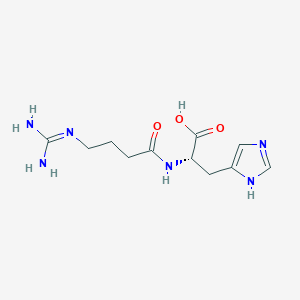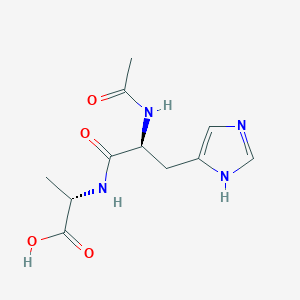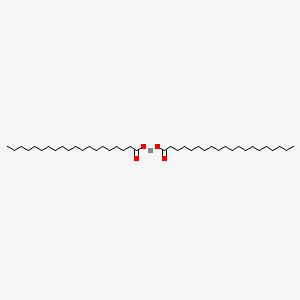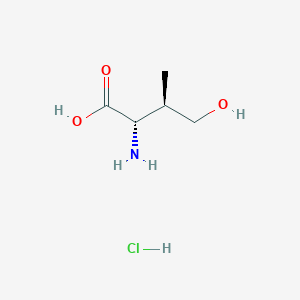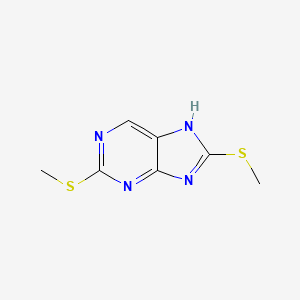
2,8-Bis(methylsulfanyl)-7h-purine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,8-Bis(methylthio)-9H-purine is a chemical compound known for its unique structure and properties. It belongs to the class of purines, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of two methylthio groups attached to the purine ring at positions 2 and 8. The purine ring itself is a fused ring system containing both imidazole and pyrimidine rings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,8-Bis(methylthio)-9H-purine typically involves the methylation of 2,8-dithiopurine. The reaction is carried out using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate. The reaction conditions often include refluxing the mixture in an appropriate solvent such as acetone or dimethylformamide (DMF) to achieve the desired product .
Industrial Production Methods: While specific industrial production methods for 2,8-Bis(methylthio)-9H-purine are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions: 2,8-Bis(methylthio)-9H-purine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the methylthio groups to thiol groups using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can replace the methylthio groups with other nucleophiles like amines or alcohols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like acetic acid or dichloromethane.
Reduction: Lithium aluminum hydride; reactions are often performed in ether solvents.
Substitution: Various nucleophiles (amines, alcohols); reactions are conducted in polar aprotic solvents like DMF or DMSO.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Amino or alkoxy derivatives.
Aplicaciones Científicas De Investigación
2,8-Bis(methylthio)-9H-purine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Mecanismo De Acción
The mechanism of action of 2,8-Bis(methylthio)-9H-purine involves its interaction with various molecular targets. The compound can bind to enzymes and proteins, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The methylthio groups can also participate in redox reactions, influencing cellular redox states and signaling pathways .
Comparación Con Compuestos Similares
2-Methylthio-9H-purine: Similar structure but with only one methylthio group.
8-Methylthio-9H-purine: Similar structure but with the methylthio group at position 8 only.
2,8-Dithiopurine: Precursor to 2,8-Bis(methylthio)-9H-purine, with thiol groups instead of methylthio groups.
Uniqueness: 2,8-Bis(methylthio)-9H-purine is unique due to the presence of two methylthio groups, which confer distinct chemical reactivity and biological activity. This dual substitution pattern allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in research and industrial applications .
Propiedades
Número CAS |
10179-95-0 |
|---|---|
Fórmula molecular |
C7H8N4S2 |
Peso molecular |
212.3 g/mol |
Nombre IUPAC |
2,8-bis(methylsulfanyl)-7H-purine |
InChI |
InChI=1S/C7H8N4S2/c1-12-6-8-3-4-5(10-6)11-7(9-4)13-2/h3H,1-2H3,(H,8,9,10,11) |
Clave InChI |
SLWGPMQRESBAGB-UHFFFAOYSA-N |
SMILES canónico |
CSC1=NC2=NC(=NC=C2N1)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



